molecular formula C23H20ClNO7 B11052836 N-(4-chlorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

N-(4-chlorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

Cat. No.: B11052836
M. Wt: 457.9 g/mol
InChI Key: BMZNBVVZUUBWTG-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE is a complex organic compound that features multiple functional groups, including a chlorophenyl group, a hydroxy-methyl-oxo-pyran group, and a methoxy-benzodioxol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE typically involves multi-step organic reactions. The starting materials might include 4-chlorophenylamine, 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carboxylic acid, and 7-methoxy-2H-1,3-benzodioxole. The synthesis could involve steps such as amide bond formation, esterification, and cyclization under specific conditions like the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and green chemistry principles might be employed.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions would vary depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other amides with complex aromatic and heterocyclic structures. Examples could be:

  • N-(4-chlorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide
  • N-(4-chlorophenyl)-3-(7-methoxy-2H-1,3-benzodioxol-5-yl)propanamide

Uniqueness

The uniqueness of N-(4-CHLOROPHENYL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE lies in its combination of functional groups, which might confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C23H20ClNO7

Molecular Weight

457.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

InChI

InChI=1S/C23H20ClNO7/c1-12-7-17(26)21(23(28)32-12)16(10-20(27)25-15-5-3-14(24)4-6-15)13-8-18(29-2)22-19(9-13)30-11-31-22/h3-9,16,26H,10-11H2,1-2H3,(H,25,27)

InChI Key

BMZNBVVZUUBWTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC=C(C=C2)Cl)C3=CC4=C(C(=C3)OC)OCO4)O

Origin of Product

United States

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